N-(2,2-dimethoxyethyl)-N'-methyl-2-nitroethanimidamide
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Overview
Description
N-(2,2-dimethoxyethyl)-N’-methyl-2-nitroethanimidamide is a chemical compound with intriguing properties and potential applications in various fields. This compound is characterized by its unique structure, which includes a nitro group, an imidamide group, and a dimethoxyethyl group. These functional groups contribute to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-N’-methyl-2-nitroethanimidamide typically involves the reaction of aminoacetaldehyde dimethyl acetal with methylamine and a nitroalkane. The reaction conditions often include the use of solvents such as methanol or chloroform and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Aminoacetaldehyde dimethyl acetal, methylamine, and a nitroalkane.
Reaction Conditions: Solvents like methanol or chloroform, heating to around 130-135°C, and maintaining pressure.
Product Isolation: The product is typically isolated through distillation and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-N’-methyl-2-nitroethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The dimethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amines, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(2,2-dimethoxyethyl)-N’-methyl-2-nitroethanimidamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-N’-methyl-2-nitroethanimidamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity and affect cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dimethoxyethyl)-N-methylacetamide
- N-(2,2-dimethoxyethyl)prop-2-enamide
- N-(2,2-dimethoxyethyl)phthalimide
Uniqueness
Compared to similar compounds, it offers a versatile platform for chemical modifications and has shown promising results in various research fields .
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-methyl-2-nitroethanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O4/c1-8-6(5-10(11)12)9-4-7(13-2)14-3/h7H,4-5H2,1-3H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAQBQLLSLNFGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C[N+](=O)[O-])NCC(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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